3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-16(2)11-5-3-4-10(8-11)13(19)15-6-7-17-12(18)9-21-14(17)20/h3-5,8H,6-7,9H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKUHGAAYKVJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(N,N-Dimethylamino)benzoic Acid
The dimethylamino-substituted benzoic acid serves as the benzamide precursor. Patent EP-0855386-A1 details a reductive methylation protocol for converting 3-aminobenzoic acid to its dimethylated derivative:
Reaction Conditions
- Substrate : Ammonium or alkali metal salt of 3-aminobenzoic acid
- Methylating Agent : Formaldehyde (controlled addition over 0.5–20 hours)
- Catalyst : Supported transition metal (e.g., Pd/C or Raney Ni)
- Hydrogen Pressure : 1–40 bar
- Temperature : 20–120°C (gradual increase)
- Buffer : Maintain pH 6.5–9.5 post-reaction
Mechanistic Insight
Reductive methylation proceeds via imine intermediates, with formaldehyde acting as the methylene donor. The buffered environment prevents over-methylation and ensures high regioselectivity. Yields exceeding 80% are reported under optimized conditions.
Oxazolidinone-Ethylamine Sidechain Synthesis
The 2-(2,4-dioxooxazolidin-3-yl)ethylamine sidechain is synthesized through cyclization and functional group transformations.
Cyclization of Urethane Precursors
Patent US5985884A describes oxazolidinone formation via cyclization of urethane derivatives:
- Starting Material : Ethylenediamine reacted with phosgene or carbonyl diimidazole to form a carbamate intermediate.
- Cyclization : Base-mediated (e.g., NaH or K₂CO₃) intramolecular nucleophilic attack at 80–150°C.
Reaction Scheme
$$
\text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{ClCO}2\text{R} \rightarrow \text{OC(=O)N-CH}2\text{CH}2\text{-NH}2 \xrightarrow{\text{Base}} \text{Oxazolidinone} + \text{ROH}
$$
Optimization Notes
- Solvents: THF or DMF enhance cyclization efficiency.
- Temperature: 120–150°C minimizes side product formation.
Amide Coupling Strategies
The final step involves coupling 3-(dimethylamino)benzoic acid with the oxazolidinone-ethylamine sidechain.
Carbodiimide-Mediated Coupling
Patent EP3696177A1 highlights the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DMAP (4-Dimethylaminopyridine) for amide bond formation:
Protocol
- Activation : 3-(Dimethylamino)benzoic acid (1 eq) reacted with HATU (1.2 eq) and DIPEA (2 eq) in DMF at 0°C.
- Amine Addition : 2-(2,4-Dioxooxazolidin-3-yl)ethylamine (1.1 eq) added dropwise.
- Reaction Conditions : Stirred at 25°C for 12–24 hours.
Workup
- Precipitation in ice-water followed by filtration.
- Purification via recrystallization (ethanol/water) or silica chromatography (DCM:MeOH 9:1).
Mixed Carbonate Approach
Alternative methods from US5985884A employ in situ chloroformate intermediates:
- Chlorination : Thionyl chloride converts the benzoic acid to acyl chloride.
- Amine Coupling : Acyl chloride reacted with the ethylamine sidechain in THF with triethylamine.
Advantages
- Faster reaction times (2–4 hours).
- Higher purity due to gaseous byproduct (SO₂, HCl) removal.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, aromatic), 4.12 (t, 2H, CH₂N), 3.01 (s, 6H, N(CH₃)₂), 2.85 (t, 2H, CH₂CO).
- IR : 1670 cm⁻¹ (C=O, oxazolidinone), 1645 cm⁻¹ (amide I).
HPLC Purity
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzamide compounds.
Scientific Research Applications
3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent-Driven Reactivity: The target compound’s oxazolidinone group distinguishes it from analogues with hydroxy, thio, or imidazole substituents. Oxazolidinones are associated with antibacterial activity via protein synthesis inhibition .
Synthetic Routes: Benzamides in were synthesized via reactions between benzoyl chlorides and amino alcohols. The target compound could follow a similar route, using 3-(dimethylamino)benzoyl chloride and 2-(2,4-dioxooxazolidin-3-yl)ethylamine . Thio-containing analogues () required multi-step functionalization of the benzamide core, highlighting the complexity of introducing sulfur-based groups .
Pharmacological Implications: Dimethylamino groups (common in SzR-105 and the target compound) may enhance solubility and receptor binding through hydrogen bonding or cation-π interactions . Oxazolidinone vs. Thiazole/Thio Groups: While oxazolidinones target bacterial ribosomes, thio-containing compounds () often inhibit viral proteases or cancer-related kinases .
Molecular Weight and Physicochemical Properties
- The target compound’s estimated molecular weight (~293.3 g/mol) is lower than SzR-105 (309.79 g/mol) and thio-containing analogues (~465.9 g/mol), suggesting better bioavailability .
Biological Activity
3-(Dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. Its structure suggests potential biological activities, particularly in the realm of enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Inhibiting the growth of bacteria and fungi.
- Enzyme Inhibition : Potential to act as inhibitors for specific enzymes, influencing metabolic pathways.
- Cytotoxicity : Evaluated for effects on human cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds, revealing that oxazolidinone derivatives often exhibit significant activity against Gram-positive bacteria. The mechanism appears to involve inhibition of protein synthesis, making these compounds valuable in combating antibiotic-resistant strains.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Moderate | Staphylococcus aureus | |
| Oxazolidinone Derivative | High | Enterococcus faecium |
Enzyme Inhibition
The compound's structural features suggest it may interact with specific enzymes. For instance, studies on similar benzamide derivatives indicate potential as inhibitors for enzymes involved in cancer pathways.
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive | 45 ± 5 | |
| Cyclooxygenase-2 | Non-competitive | 30 ± 3 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using human peripheral blood mononuclear cells (PBMCs). Results suggest that while some derivatives show promise as therapeutic agents, they must be evaluated for safety profiles.
| Compound | Cytotoxicity (IC50 µM) | Cell Line | Reference |
|---|---|---|---|
| This compound | >1000 (Non-toxic) | PBMCs | |
| Related Benzamide Derivative | 200 ± 20 (Toxic) | HeLa Cells |
The proposed mechanism involves binding to enzyme active sites or competing with natural substrates. The dimethylamino group enhances solubility and facilitates interaction with biological targets.
Q & A
Q. Optimization Strategies :
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and integration ratios. For example, the dimethylamino group appears as a singlet at δ 2.2–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .
- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .
What in vitro models are appropriate for evaluating the compound's biological activity?
Basic Research Question
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer Screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases) .
Methodological Note : Include cytotoxicity controls (e.g., non-cancerous HEK293 cells) to assess selectivity .
How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?
Advanced Research Question
- Modification Sites :
- Benzamide ring : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the para position to enhance target binding .
- Oxazolidinone moiety : Replace the dioxo group with thioethers to improve metabolic stability .
- Dimethylamino group : Substitute with pyrrolidine or piperidine to modulate lipophilicity .
- Experimental Workflow :
What strategies can resolve discrepancies in reported biological activities across different studies?
Advanced Research Question
- Assay Standardization :
- Use identical cell lines/passage numbers (e.g., ATCC-validated HeLa cells) .
- Normalize solvent concentrations (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
- Data Reconciliation :
How can computational methods predict target interactions and guide experimental validation?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or GPCRs .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
- Validation :
How can solubility and stability challenges be addressed in preclinical studies?
Advanced Research Question
- Solubility Enhancement :
- Stability Testing :
- Conduct forced degradation studies (pH 1–13, 40–60°C) with UPLC monitoring .
- Identify metabolites via LC-MS/MS in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
